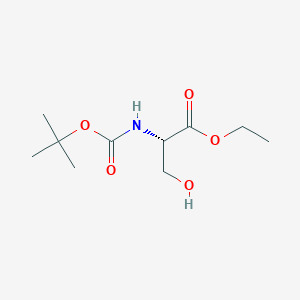

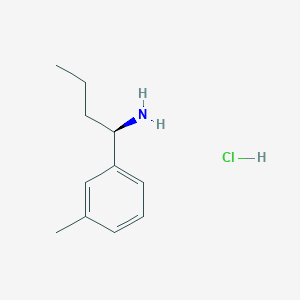

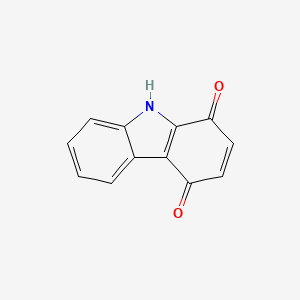

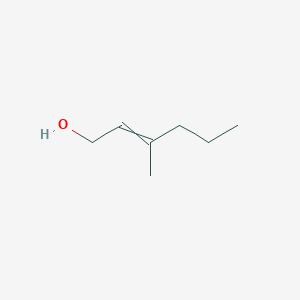

![molecular formula C6H12O2 B3193334 [(2R)-oxan-2-yl]methanol CAS No. 70766-06-2](/img/structure/B3193334.png)

[(2R)-oxan-2-yl]methanol

Vue d'ensemble

Description

“[(2R)-oxan-2-yl]methanol” is a chemical compound with the CAS Number: 70766-06-2 and a molecular weight of 116.16 . It is also known by its IUPAC name, ®- (tetrahydro-2H-pyran-2-yl)methanol .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, methanol synthesis from CO2 and H2 has been studied extensively . This process combines electrolysis of water using solar energy with CO2 . The methanol yield is most sensitive to temperature, pressure, CO2/CO, and H2/(CO + CO2) molar ratios .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H12O2 . The InChI code is 1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 116.16 g/mol . More specific properties such as boiling point, melting point, and solubility were not found in the retrieved sources.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

[(2R)-oxan-2-yl]methanol, due to its structural properties, is involved in several organic synthesis reactions. For instance, it can participate in the aza-Piancatelli rearrangement, where furan-2-yl(phenyl)methanol derivatives are transformed into corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in the presence of catalysts like In(OTf)3. This process highlights the compound's utility in synthesizing heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals (Reddy, et al., 2012).

Environmental Monitoring and Sensor Technology

This compound's derivatives, due to their selective reactivity, find applications in environmental monitoring, particularly in the detection of toxic substances like methanol. Methanol's high toxicity and difficulty in differentiation from ethanol make the development of sensitive and selective sensors crucial. A study by Ishihara et al. (2013) demonstrates the use of a composite film prepared from oxoporphyrinogen (OxP) and a layered double hydroxide (LDH) that undergoes a visible color change when exposed to methanol. This property is leveraged to create sensors that can differentiate methanol from ethanol, providing a tool for environmental monitoring and ensuring safety in industrial and consumer products (Ishihara, et al., 2013).

Advanced Materials and Catalysis

In the realm of advanced materials, this compound derivatives can be instrumental in the development of novel catalysts and materials with unique properties. For example, Desai et al. (2006) explore the use of peroxide-based oxidants in the Pd(OAc)2-catalyzed acetoxylation and etherification of arene and alkane C-H bonds, where oxone in acetic acid and/or methanol proves particularly effective. This research highlights the compound's potential in facilitating environmentally benign oxidation reactions, contributing to the development of greener chemical processes (Desai, Malik, & Sanford, 2006).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as ethanol interact with various targets in the brain, including the receptors for acetylcholine, serotonin, gaba, and the nmda receptors for glutamate .

Mode of Action

For instance, ethanol alters the membranes of neurons, their ion channels, enzymes, and receptors

Biochemical Pathways

Methanol, a related compound, is known to be metabolized by alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . It’s plausible that [(2R)-oxan-2-yl]methanol might be metabolized through similar pathways.

Pharmacokinetics

Similar compounds like ethanol are rapidly absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

Similar compounds like ethanol have bactericidal activity and are often used as a topical disinfectant

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the carbon footprint of methanol production varies considerably depending on the feedstock and production pathway . Similarly, the action of this compound might be influenced by factors such as temperature, pH, and the presence of other substances.

Analyse Biochimique

Biochemical Properties

[(2R)-oxan-2-yl]methanol is involved in several biochemical reactions due to its ability to interact with enzymes and proteins. One of the primary enzymes it interacts with is alcohol oxidase, which catalyzes the oxidation of this compound to formaldehyde. This interaction is crucial in metabolic pathways where methanol is used as a carbon source . Additionally, this compound can interact with formaldehyde dehydrogenase, further converting formaldehyde to formate while reducing NAD+ to NADH . These interactions highlight the compound’s role in redox reactions and its importance in cellular metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with alcohol oxidase and formaldehyde dehydrogenase affects the cellular redox state, impacting the overall metabolic flux . The compound’s ability to modulate enzyme activity can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound has been shown to affect cell signaling pathways by altering the levels of reactive oxygen species (ROS), which play a critical role in cell signaling and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. For instance, the compound binds to the active site of alcohol oxidase, facilitating the oxidation of the hydroxymethyl group to formaldehyde . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent metabolic reactions. Additionally, this compound can inhibit or activate other enzymes involved in metabolic pathways, depending on its concentration and the cellular context . These molecular interactions underscore the compound’s role in regulating enzyme activity and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and enzyme expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and enzyme function, while at higher doses, it may exhibit toxic or adverse effects . Studies have identified threshold effects, where specific dosages lead to significant changes in cellular and physiological responses . For example, high doses of this compound have been associated with oxidative stress and cellular damage, highlighting the importance of dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including methanol metabolism and formaldehyde detoxification . The compound is oxidized by alcohol oxidase to formaldehyde, which is then further metabolized by formaldehyde dehydrogenase to formate . These reactions are part of the broader metabolic network that includes glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . The interactions of this compound with these metabolic pathways highlight its role in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transport mechanisms ensure the compound’s proper localization and accumulation in target cells and tissues . The distribution of this compound can influence its biological activity and efficacy, as well as its potential toxicity at higher concentrations . Understanding these transport and distribution dynamics is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in metabolic pathways . Additionally, this compound can be targeted to specific organelles, such as peroxisomes, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in cellular metabolism and its overall biochemical effects.

Propriétés

IUPAC Name |

[(2R)-oxan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTONRWJLXYJBD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCO[C@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

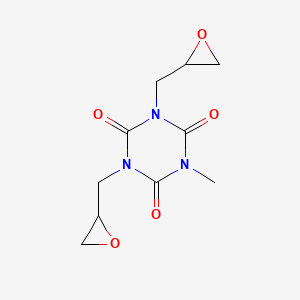

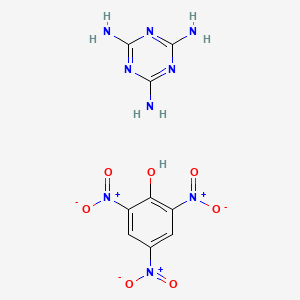

![1,7-Diazaspiro[4.4]nonane-2,6-dione](/img/structure/B3193340.png)